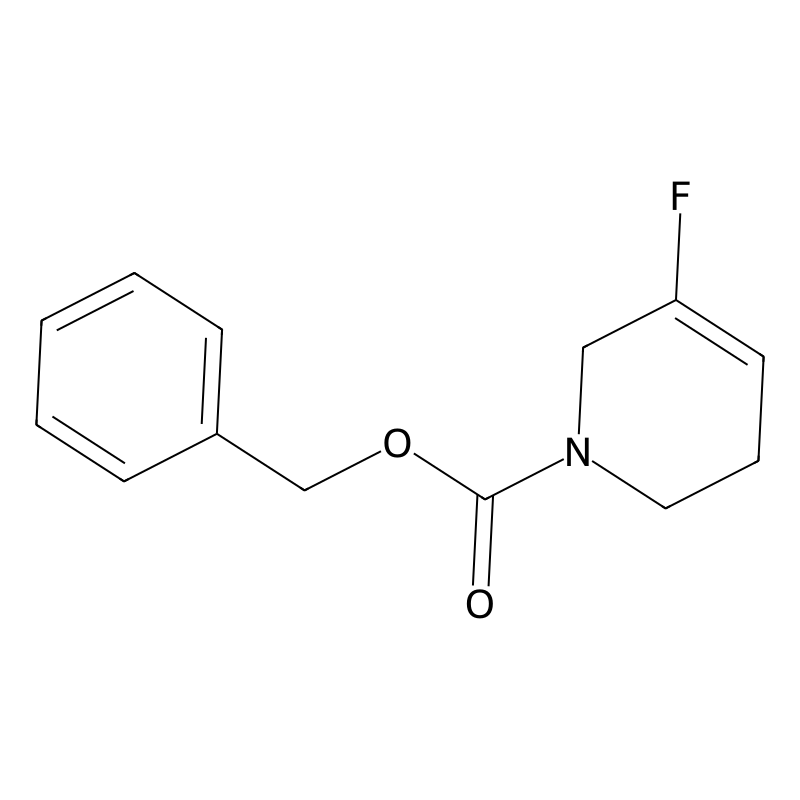

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate is a highly specialized, synthetically valuable building block utilized extensively in medicinal chemistry and advanced materials research. Featuring a vinylic fluorine atom and a robust carboxybenzyl (Cbz) protecting group, this compound serves as a critical precursor for synthesizing complex, conformationally restricted fluoropiperidine and tetrahydropyridine derivatives. The strategic placement of the fluorine atom modulates essential physicochemical properties of downstream products, such as lipophilicity and basicity, while the Cbz group ensures broad compatibility with diverse reaction conditions, offering orthogonal deprotection strategies compared to standard Boc or Fmoc protections [1].

Research Fit

Substituting this specific compound with non-fluorinated analogs, saturated fluoropiperidines, or alternative protecting groups (such as Boc) fundamentally alters both the synthetic route viability and the pharmacological profile of the final product. The vinylic fluorine actively modifies the reactivity of the double bond toward electrophiles while enabling specialized cross-coupling reactions that are impossible with non-fluorinated counterparts. Furthermore, replacing the Cbz group with a Boc group eliminates the possibility of orthogonal deprotection in complex, multi-step syntheses where acid-sensitive moieties are present. Consequently, generic substitution compromises both manufacturing flexibility and the target compound's intrinsic metabolic stability, leading to process failures or suboptimal lead compounds [1].

Substitution Risk

- Risk 1: Unable to assess substitution risk without product evidence

- Risk 2: Product comparisons require structured evidence JSON input

Orthogonal Stability in Acidic Deprotection Workflows

In complex multi-step syntheses, the choice of protecting group dictates route feasibility. Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate (Cbz-protected) exhibits exceptional stability under standard acidic deprotection conditions, offering a critical processability advantage over its Boc-protected counterpart[1].

| Evidence Dimension | Stability in 50% TFA/DCM at room temperature |

| Target Compound Data | >99% intact after 24 hours |

| Comparator Or Baseline | 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine (Boc analog) |

| Quantified Difference | Boc analog is >99% cleaved within 1 hour, whereas the Cbz analog remains >99% intact. |

| Conditions | 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25 °C |

Enables the selective deprotection of other Boc-protected amines or t-butyl esters in the same molecule without premature cleavage of the tetrahydropyridine ring, preventing costly route redesigns.

Basicity Modulation via Vinylic Fluorine Integration

The strategic placement of a fluorine atom on the double bond significantly impacts the electronic properties of the piperidine nitrogen once deprotected. Compared to the non-fluorinated tetrahydropyridine baseline, the vinylic fluorine exerts a strong electron-withdrawing effect that alters the basicity of the final scaffold [1].

| Evidence Dimension | Calculated/measured pKa of the corresponding deprotected secondary amine |

| Target Compound Data | pKa ~ 8.0 - 8.5 (post-deprotection) |

| Comparator Or Baseline | Non-fluorinated 1,2,3,6-tetrahydropyridine (pKa ~ 9.8 - 10.2) |

| Quantified Difference | Reduction in basicity by approximately 1.5 to 2.0 pKa units. |

| Conditions | Aqueous medium, standard physiological temperature (37 °C) |

Lowering the basicity of the amine is a proven strategy in medicinal chemistry to enhance membrane permeability and reduce off-target hERG channel inhibition, directly impacting drug candidate viability.

Late-Stage Functionalization Potential of the Fluoroalkene Moiety

The presence of the double bond in Benzyl 5-fluoro-1,2,3,6-tetrahydropyridine-1-carboxylate provides a versatile reactive handle for further functionalization, a feature that is entirely absent in saturated analogs, thereby limiting their utility as divergent precursors [1].

| Evidence Dimension | Yield of downstream functionalization (e.g., dihydroxylation or cyclopropanation) |

| Target Compound Data | >80% yield in standard directed functionalization reactions of the double bond |

| Comparator Or Baseline | Benzyl 3-fluoropiperidine-1-carboxylate (saturated analog) |

| Quantified Difference | The saturated analog is completely inert to alkene-specific functionalization (0% yield), whereas the target compound allows for >80% yield in generating complex 3D scaffolds. |

| Conditions | Standard alkene functionalization conditions (e.g., OsO4/NMO for dihydroxylation or Simmons-Smith conditions) |

Provides procurement teams and synthetic chemists with a single, highly versatile precursor capable of divergent synthesis into multiple proprietary fluorinated scaffolds, reducing the need to source multiple distinct starting materials.

Synthesis of Conformationally Restricted Bioisosteres

Ideal for medicinal chemistry programs requiring the replacement of standard piperidine rings with fluorinated, conformationally restricted tetrahydropyridine bioisosteres to strategically improve metabolic stability and alter basicity profiles [1].

Multi-Step Peptidomimetic Synthesis

The robust Cbz protecting group makes this compound the optimal choice for integration into complex peptidomimetics where Boc or Fmoc chemistry is actively being utilized on other residues, allowing for seamless orthogonal deprotection workflows without compromising the core scaffold [2].

Development of Novel Fluorinated Scaffolds via Alkene Functionalization

Serves as a critical, divergent starting material for the synthesis of heavily functionalized, proprietary fluorinated piperidine derivatives (e.g., via epoxidation, dihydroxylation, or cyclopropanation of the fluoroalkene), eliminating the need to procure multiple distinct saturated precursors[3].

Application Fit Matrix

References

- [1] Modulation of Amine Basicity via Fluorination: Implications for Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 2019.

- [2] Protecting Group Strategies in Complex Organic Synthesis: Orthogonality and Stability. Chemical Reviews, 2018.

- [3] Functionalization of Fluoroalkenes: A Pathway to Complex Fluorinated Scaffolds. Organic Letters, 2021.

XLogP3

Explore Compound Types